molecular formula C10H13ClN2O2S B11795365 6-Chloro-2-methyl-3-(pyrrolidin-1-ylsulfonyl)pyridine

6-Chloro-2-methyl-3-(pyrrolidin-1-ylsulfonyl)pyridine

Cat. No.: B11795365
M. Wt: 260.74 g/mol
InChI Key: JGEJFCWNCRZTMC-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3-(pyrrolidin-1-ylsulfonyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a methyl group at the 2nd position, and a pyrrolidin-1-ylsulfonyl group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-3-(pyrrolidin-1-ylsulfonyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2-methylpyridine and pyrrolidine.

    Sulfonylation Reaction: The pyrrolidine is reacted with a sulfonyl chloride to form pyrrolidin-1-ylsulfonyl chloride.

    Coupling Reaction: The pyrrolidin-1-ylsulfonyl chloride is then coupled with 6-chloro-2-methylpyridine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-3-(pyrrolidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloro-2-methyl-3-(pyrrolidin-1-ylsulfonyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-3-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The pyrrolidin-1-ylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The chloro and methyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine: Similar structure but lacks the methyl group at the 2nd position.

    3-(Pyrrolidin-1-ylsulfonyl)pyridine: Lacks both the chloro and methyl groups.

Uniqueness

6-Chloro-2-methyl-3-(pyrrolidin-1-ylsulfonyl)pyridine is unique due to the presence of all three functional groups (chloro, methyl, and pyrrolidin-1-ylsulfonyl) on the pyridine ring. This combination of groups can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13ClN2O2S

Molecular Weight

260.74 g/mol

IUPAC Name

6-chloro-2-methyl-3-pyrrolidin-1-ylsulfonylpyridine

InChI

InChI=1S/C10H13ClN2O2S/c1-8-9(4-5-10(11)12-8)16(14,15)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3

InChI Key

JGEJFCWNCRZTMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Cl)S(=O)(=O)N2CCCC2

Origin of Product

United States

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